REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[Cl:6][C:7]1[C:12](Cl)=[N:11][C:10]([C:14]#[N:15])=[C:9]([C:16]#[N:17])[N:8]=1.O.Cl>O1CCCC1>[C:1]([NH:5][C:12]1[C:7]([Cl:6])=[N:8][C:9]([C:16]#[N:17])=[C:10]([C:14]#[N:15])[N:11]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(N=C1Cl)C#N)C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the reactants were stirred an additional half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The rate of addition
|
Type
|
CUSTOM
|
Details
|
did not exotherm to greater than 35° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
ADDITION
|
Details
|
poured into 1 l
|
Type
|
FILTRATION
|
Details
|
the precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
Crude product after drying
|
Type
|
CUSTOM
|
Details
|
was twice recrystallized from 1-chlorobutane
|
Type
|
CUSTOM
|
Details
|
to give light yellow crystals
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)NC1=NC(=C(N=C1Cl)C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |